In Vivo Serum β-Glucuronidase Inhibition Potency: Aceglatone (DAGDL) vs. Calcium Glucarate (CGT)
Aceglatone (DAGDL) demonstrates approximately 3-fold higher molar potency than calcium glucarate (CGT) for inhibiting serum β-glucuronidase activity in rats. In a direct dose-response comparison, DAGDL achieved 50% enzyme inhibition at 1.0 mmol/kg body weight and 80% inhibition at 1.5 mmol/kg, whereas CGT required 3.0 mmol/kg and 4.5 mmol/kg, respectively, to reach the same inhibition levels [1]. This translates to a 3-fold lower molar dose requirement for aceglatone to achieve equivalent systemic β-glucuronidase suppression.
| Evidence Dimension | Serum β-glucuronidase inhibition ED50 and ED80 in rats (in vivo) |
|---|---|
| Target Compound Data | ED50: 1.0 mmol/kg; ED80: 1.5 mmol/kg |
| Comparator Or Baseline | Calcium glucarate (CGT): ED50: 3.0 mmol/kg; ED80: 4.5 mmol/kg |
| Quantified Difference | Aceglatone is approximately 3-fold more potent on a molar basis (ED50 ratio CGT/DAGDL = 3.0) |
| Conditions | Female Sprague Dawley rats; single intragastric dose; serum β-glucuronidase assayed 1 h (DAGDL) or 3 h (CGT) post-dose using phenolphthalein-glucuronide substrate |
Why This Matters
Higher molar potency allows researchers to administer lower quantities of test article to achieve effective β-glucuronidase suppression, reducing potential off-target effects and compound cost per experiment.
- [1] Walaszek Z, Hanausek-Walaszek M, Webb TE. Reduction in vivo of the inappropriate levels of endogenous and environmental-derived compounds by sustained-release inhibitors of β-glucuronidase. US Patent 4,845,123. July 4, 1989. (See dose-response curves in FIG. 1 and accompanying text: lines 317–323.) View Source
